molecular formula C11H10N2O2 B1308970 4-Methyl-3-pyrazol-1-yl-benzoic acid CAS No. 1003502-76-8

4-Methyl-3-pyrazol-1-yl-benzoic acid

Cat. No. B1308970
M. Wt: 202.21 g/mol
InChI Key: BKLMCUHVMWSUCR-UHFFFAOYSA-N
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Description

The compound of interest, 4-Methyl-3-pyrazol-1-yl-benzoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. The presence of the benzoic acid moiety suggests potential for interaction with various biological targets and chemical reagents.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. Although the provided papers do not directly describe the synthesis of 4-Methyl-3-pyrazol-1-yl-benzoic acid, they offer insights into the synthesis of related compounds. For instance, the synthesis of a novel pyrazole derivative is detailed in paper , where the compound was characterized by elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies. Similarly, the preparation of polytopic azoles is discussed in paper , where high yield syntheses were employed using mild conditions and cheap reactants. These methods could potentially be adapted for the synthesis of 4-Methyl-3-pyrazol-1-yl-benzoic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques and computational methods. Paper provides an example of such an analysis, where quantum mechanical calculations and spectroscopic investigations were used to determine the molecular structural parameters and vibrational frequencies of a related compound. The molecular electrostatic potential was also mapped to predict sites of reactivity. These techniques could be applied to analyze the molecular structure of 4-Methyl-3-pyrazol-1-yl-benzoic acid.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive nitrogen atoms and the potential acidity of the benzoic acid moiety. Paper explores the use of a pyrazole derivative as a reagent for the spectrophotometric determination of trace elements, indicating its potential to form complexes with metal ions. This suggests that 4-Methyl-3-pyrazol-1-yl-benzoic acid may also engage in similar complexation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. Paper discusses the thermal analysis of a pyrazole derivative, which could provide insights into the thermal stability of 4-Methyl-3-pyrazol-1-yl-benzoic acid. Additionally, nonlinear optical properties are mentioned in paper , which could be relevant for the analysis of the compound's optoelectronic properties. The hydrogen bonding capabilities, as seen in the co-crystals of pyrazoles and benzoic acids in paper , could also be indicative of the solid-state properties of 4-Methyl-3-pyrazol-1-yl-benzoic acid.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research indicates the antimicrobial and antifungal properties of pyrazole derivatives. For instance, a study on pyrazole-based drug molecules, including "4-Methyl-3-pyrazol-1-yl-benzoic acid," demonstrated significant antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The drug molecules' effectiveness was confirmed through synthesis, characterization, and biological testing, aligning with docking results and conformational stability comparisons via DFT studies (Shubhangi et al., 2019).

Antitumor Activities

Pyrazole derivatives have also been evaluated for their antitumor activities. A series of compounds, including "4-Methyl-3-pyrazol-1-yl-benzoic acid" derivatives, were synthesized and tested against various cancer cell lines. The compounds exhibited promising anticancer activity, with some showing comparable effectiveness to known anticancer agents. This suggests the potential of these compounds for further optimization as cancer therapeutic agents (Lingling Jing et al., 2012).

Molecular Docking Studies

Molecular docking studies of pyrazole derivatives, including "4-Methyl-3-pyrazol-1-yl-benzoic acid," have provided insights into their mechanism of action at the molecular level. These studies help in understanding the compounds' interaction with biological targets, such as DNA or enzymes, facilitating the design of more effective and selective therapeutic agents. The structural and electronic properties of these compounds, explored through DFT and molecular docking, contribute to their potential biological activities (R. Jadeja et al., 2012).

properties

IUPAC Name

4-methyl-3-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-3-4-9(11(14)15)7-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLMCUHVMWSUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-pyrazol-1-yl-benzoic acid

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